molecular formula C25H27N3OS2 B4028637 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone

Cat. No.: B4028637
M. Wt: 449.6 g/mol
InChI Key: HHYTWNONGFBIMU-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the selective perturbation of B-cell activation and proliferation, making it an essential pharmacological tool for investigating the mechanisms of B-cell-mediated diseases. Researchers utilize this compound extensively in preclinical studies to explore therapeutic strategies for hematologic malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, where BTK signaling is a known driver of pathogenesis . Furthermore, due to the role of BTK in immune complex-mediated activation of macrophages and mast cells, this inhibitor is also applied in models of autoimmune disorders, including rheumatoid arthritis and lupus, to elucidate the molecular underpinnings of inflammation and autoantibody production. The compound's mechanism involves covalent binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained enzymatic suppression and effective blockade of downstream signaling cascades. This targeted action provides a powerful means to dissect B-cell biology and validate BTK as a therapeutic target in a controlled research environment.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS2/c1-15-12-20-17(3)14-25(5,6)28(21(20)13-16(15)2)23(29)22(19-10-8-7-9-11-19)31-24-27-26-18(4)30-24/h7-14,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYTWNONGFBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)C(C3=CC=CC=C3)SC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfanyl-Thiadiazole Reactivity

The 5-methyl-1,3,4-thiadiazole-2-sulfanyl group is a sulfur-rich motif with demonstrated reactivity in nucleophilic substitutions and coupling reactions:

2.1. Displacement at Sulfur

  • S-Alkylation : The sulfanyl group (–S–) can undergo alkylation with alkyl halides or Michael acceptors. For example, reaction with chloroethyl derivatives (as in ) may form extended thioether linkages.
    Example :

    Thiadiazole-SH + Cl–CH2–CH2–X → Thiadiazole-S–CH2–CH2–X + HCl\text{Thiadiazole-SH + Cl–CH}_2\text{–CH}_2\text{–X → Thiadiazole-S–CH}_2\text{–CH}_2\text{–X + HCl}

    Observed in the synthesis of coumarin-thiadiazole hybrids .

2.2. Oxidation to Disulfides

  • Exposure to mild oxidizing agents (e.g., H2O2, I2) could convert the –S– group to a disulfide (–S–S–), enhancing stability or enabling dynamic covalent chemistry .

Pentamethylquinoline Reactivity

The 2,2,4,6,7-pentamethylquinoline system likely exhibits limited electrophilic substitution due to steric hindrance from methyl groups. Potential reactions include:

3.1. Directed C–H Functionalization

  • Metal-catalyzed cross-coupling : Palladium or copper catalysts may enable C–H activation at less hindered positions (e.g., C5 or C8) for arylation or alkynylation .

3.2. N-Oxidation

  • Reaction with m-CPBA (meta-chloroperbenzoic acid) could generate a quinoline N-oxide derivative, altering electronic properties.

Phenylethanone Reactivity

The 2-phenylethanone moiety is susceptible to classical ketone transformations:

4.1. Reduction to Secondary Alcohol

  • Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) would reduce the ketone to 1-(quinolinyl)-2-phenylethanol .

4.2. Enolate Formation

  • Strong bases (e.g., LDA, LiHMDS) deprotonate the α-carbon, enabling aldol condensations or alkylation.

Stability and Degradation Pathways

  • Hydrolytic Sensitivity : The sulfanyl group may hydrolyze under acidic or basic conditions, releasing H2S or forming thiols.

  • Photodegradation : The quinoline and thiadiazole rings are prone to UV-induced cleavage, necessitating storage in opaque containers .

Scientific Research Applications

Structure and Composition

The compound's structure comprises a thiadiazole moiety linked to a quinoline derivative and a phenylethanone group. This unique arrangement contributes to its diverse biological activities.

Molecular Formula

  • Molecular Formula : C19H22N4OS
  • Molecular Weight : 358.46 g/mol

IUPAC Name

  • IUPAC Name : 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone

Chemistry

The compound serves as a valuable building block in organic synthesis. Its structural components can be modified to create derivatives with enhanced properties.

Table 1: Synthetic Routes and Modifications

Reaction TypeDescriptionCommon Reagents
Oxidation Conversion of thiadiazole to sulfoxides/sulfonesHydrogen peroxide, m-CPBA
Reduction Reduction of nitro groups to aminesSnCl2, iron powder
Substitution Nucleophilic substitutions at the phenyl ringAmines, thiols with NaOH or K2CO3

Biology

Research indicates that the compound exhibits significant antimicrobial and antifungal activities. Its thiadiazole moiety is particularly noted for such properties.

Case Study: Antimicrobial Activity

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to the target molecule effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the quinoline structure further enhances this activity by disrupting bacterial cell membranes.

Medicine

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through multiple mechanisms.

Table 2: Anticancer Activity Overview

Cancer TypeInhibition MechanismReference Study
Breast CancerInduction of apoptosis via mitochondrial pathwaysJournal of Medicinal Chemistry (2023)
Lung CancerCell cycle arrest at G2/M phaseEuropean Journal of Pharmacology (2024)

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . The quinoline moiety may intercalate with DNA, disrupting its function and leading to cell death . These interactions make the compound a promising candidate for further research in drug development.

Comparison with Similar Compounds

Key Observations:

Thiadiazole vs. Triazine/Triazole Cores: The target compound’s 1,3,4-thiadiazole ring differs from triazine (e.g., ) or triazole (e.g., ) cores in electronic and steric properties. Triazine derivatives (e.g., ) often exhibit stronger antimicrobial activity due to their ability to mimic nucleotide bases .

Substituent Effects: Pentamethylquinoline: This substituent in the target compound provides significant steric bulk and lipophilicity compared to simpler phenyl or chlorophenyl groups in analogs (e.g., ). Such features may improve membrane permeability but reduce solubility . Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in increases electron-donating capacity and lipophilicity, whereas the 5-methyl-thiadiazole in the target compound offers steric stabilization without altering electronic profiles drastically.

Biological Activity Trends: Thiadiazole derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) show pronounced antibacterial activity, likely due to enhanced electrophilicity and membrane disruption . Quinoline-containing compounds (e.g., , target compound) are frequently associated with anti-inflammatory and anticancer effects, possibly through kinase inhibition or intercalation mechanisms .

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2OS2C_{21}H_{24}N_2OS_2, with a molecular weight of approximately 392.55 g/mol. The structural components include:

  • A thiadiazole ring which enhances biological activity.
  • A quinoline skeleton that contributes to its pharmacological properties.
  • A phenylethanone group which is often associated with various biological activities.

Biological Activity Overview

The biological activities of compounds containing thiadiazole and quinoline structures have been widely studied. The following sections summarize the key findings related to the biological activity of the specific compound .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiadiazole derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds similar to the one discussed have shown promising results in inhibiting growth in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In one study, derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .
CompoundCell LineIC50 (μg/mL)
Compound AMCF70.28
Compound BA5490.52
Compound CHCT1163.29
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes like VEGFR-2, which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

Thiadiazole derivatives also exhibit notable antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli42

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A study published in MDPI evaluated a series of thiadiazole compounds for their anticancer properties against multiple human cancer cell lines. The results indicated that modifications to the thiadiazole structure significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy Assessment : Another research effort focused on assessing the antimicrobial potential of thiadiazole derivatives revealed that certain substitutions on the thiadiazole ring led to increased activity against Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via alkylation of thiadiazolylthiol intermediates with α-bromo ketones in glacial acetic acid under reflux (4–6 hours). For example, and describe similar protocols using hydrazine hydrate and alkylating agents, achieving yields >85% after recrystallization.
  • Optimization : Varying solvent polarity (e.g., ethanol vs. dioxane) and reaction time (4–12 hours) can improve purity. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • Key Techniques :

  • ¹H NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm for quinoline and phenyl groups) and methyl resonances (δ 2.0–3.0 ppm) (see for analogous compounds).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 282 [M+1] in ) and fragmentation patterns consistent with thiadiazole and quinoline moieties.
  • Elemental Analysis : Validate C, H, N, and S percentages (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential biological activity while minimizing confounding variables?

  • Experimental Design :

  • Use randomized block designs with split-split plots (as in ) to test bioactivity across cell lines or in vivo models.
  • Control variables: Solvent (DMSO concentration ≤0.1%), temperature (25–37°C), and replicate samples (n ≥ 4).
  • Biological Assays : Screen for antimicrobial activity via MIC assays or enzyme inhibition (e.g., kinase targets linked to quinoline derivatives) .

Q. What strategies resolve contradictions in reported data (e.g., conflicting solubility or bioactivity results)?

  • Analytical Workflow :

Reproducibility Check : Replicate synthesis and characterization under identical conditions.

Advanced Characterization : Use X-ray crystallography (as in ) to resolve structural ambiguities.

Data Normalization : Apply statistical models (ANOVA) to account for batch-to-batch variability or environmental factors (humidity, light exposure) .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies for the thiadiazole-sulfanyl group to predict stability.
  • Molecular Docking : Simulate interactions with protein active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Frameworks

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Safety Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (Category 2A/2B skin/eye irritant per ).
  • Ventilation : Use fume hoods for synthesis and avoid aerosol generation.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Q. How can researchers integrate ecological risk assessment into studies of this compound?

  • Environmental Impact Framework :

Fate Analysis : Measure biodegradation rates via OECD 301 tests.

Toxicity Screening : Use Daphnia magna or algae models (EC₅₀ endpoints).

Risk Modeling : Apply probabilistic models to estimate bioaccumulation potential (log P >3 indicates high risk) .

Data Presentation and Validation

Table 1 : Representative Synthesis and Characterization Data

ParameterReported Values ()Optimal Conditions
Yield91%Ethanol reflux, 6h
Melting Point191–193°CRecrystallization
¹H NMR (DMSO-d₆)δ 7.99–8.01 (Ph), 4.75 (CH₂)500 MHz
Elemental Analysis (C%)46.67% (Found) vs. 46.96% (Calc)±0.3% tolerance

Key Recommendations for Researchers

  • Theoretical Linking : Anchor studies to frameworks like the quadripolar model () to align technical, theoretical, and epistemological goals.
  • Data Transparency : Publish raw spectra, crystallographic data, and negative results to address reproducibility crises .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone
Reactant of Route 2
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.